2-[Phenoxy-2,4-D2)methyl]oxirane
Description
2-[Phenoxy-2,4-D2)methyl]oxirane is a deuterated derivative of the epoxide family, characterized by a phenoxy group substituted with deuterium atoms at the 2- and 4-positions of the aromatic ring, linked to an oxirane (epoxide) moiety via a methyl bridge. The deuterium substitution likely alters its physical and chemical properties, such as reduced volatility and distinct NMR spectral characteristics compared to non-deuterated analogs.
Key structural features:
- Molecular formula: C9H8D2O3 (deuterated form of C9H10O3).
- Functional groups: Epoxide (oxirane), phenoxy group with isotopic labeling.
- Applications: Potential use in isotopic labeling studies, polymer chemistry, or as a precursor for deuterated resins.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-[(2,4-dideuteriophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/i1D,4D |
InChI Key |
FQYUMYWMJTYZTK-DRSKVUCWSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1)OCC2CO2)[2H] |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[Phenoxy-2,4-D2)methyl]oxirane can be achieved through several methods:
Epoxidation Reaction: One common method involves the epoxidation of phenoxybenzaldehyde using sulfur ylide [(CH3)3S<+>CH3SO4<->].
Reduction and Cyclization: Another method involves the reduction of 2-halo-1-(phenoxyphenyl)ethanone using sodium borohydride, followed by cyclization in the presence of sodium hydroxide to form the oxirane.
Oxidation of Phenoxystyrene: This method involves the oxidation of phenoxystyrene using hydrogen peroxide or potassium peroxymonosulfate (KHSO5) to produce the oxirane.
Chemical Reactions Analysis
Scientific Research Applications
2-[Phenoxy-2,4-D2)methyl]oxirane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Phenoxy-2,4-D2)methyl]oxirane involves its interaction with molecular targets and pathways within biological systems. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . This reactivity is the basis for its potential antimicrobial and anticancer activities, as it can disrupt cellular processes by modifying proteins and DNA .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Complexity and Substitution Patterns
- Simple Epoxides: Compounds like 2-(phenoxymethyl)oxirane () and 2-(4-ethylphenoxy)methyloxirane feature single aromatic rings with minimal substituents. Their low molecular weights (~166–194 g/mol) and simple structures make them suitable for industrial adhesives and crosslinking agents.
- Bis-Epoxides: o,p-BFDGE () and 2-(4-{4-[4-(Oxiran-2-ylmethoxy)phenoxy]phenyl}phenoxymethyl)oxirane () contain two epoxide groups and extended biphenyl frameworks. These bis-epoxides (e.g., C24H22O5, MW 390.42) exhibit higher thermal stability and are used in microelectronic encapsulation due to their low melt viscosity and superior flow properties .
- Functionalized Derivatives: 2-(4-Methoxyphenyl)-3-methyloxirane () and 2-[(4-nitrophenoxy)methyl]oxirane () demonstrate how substituents like methoxy or nitro groups modulate reactivity and application. For example, methoxy derivatives are valued in fragrance synthesis , while nitro groups enhance electrophilicity for chemical synthesis .
Physicochemical Properties
- Deuterium Effects: The deuterium in this compound would reduce its vibrational energy, leading to a higher bond dissociation energy compared to non-deuterated analogs. This isotopic substitution could also lower its metabolic degradation rate in biological studies.
- Thermal Behavior: Bis-epoxides like o,p-BFDGE () exhibit melting points >400 K, whereas simpler epoxides (e.g., 2-(phenoxymethyl)oxirane) are liquid at room temperature. Deuterated analogs may show subtle shifts in phase transitions.
- Spectroscopic Differences : Deuterium substitution would cause distinct $^1$H NMR signals (e.g., absence of peaks at 2,4-positions) and altered IR absorption bands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
